Mirtazapine

Description

This compound is a tetracyclic piperazino-azepine antidepressant agent that was initially approved for the treatment of major depressive disorder (MDD) in the Netherlands in 1994. This drug was first manufactured by Organon Inc., and received FDA approval in 1997 for the treatment of major depressive disorder. The effects of this drug may be observed as early as 1 week after beginning therapy. In addition to its beneficial effects in depression, this compound has been reported to be efficacious in the off-label management of various other conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery.

This compound is a tetracyclic antidepressant with a somewhat unique mechanism of action. This compound therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

This compound is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, this compound enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 approved and 19 investigational indications. This drug has a black box warning from the FDA.

This compound is an antidepressant introduced by Organon International in 1996 used for the treatment of moderate to severe depression. This compound has a tetracyclic chemical structure and is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is the only tetracyclic antidepressant that has been approved by the Food and Drug Administration to treat depression.

A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.

See also: Mianserin (related); Opipramol (related); Lofepramine (related).

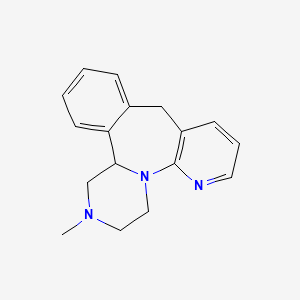

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023325 | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, 1.10e+00 g/L | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85650-52-8, 61337-67-5 | |

| Record name | Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-116 °C, 114 - 116 °C | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Mirtazapine Mechanism of Action on Serotonergic Pathways

Executive Summary

Mirtazapine represents a distinct class of psychopharmacological agents known as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs).[1][2][3] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), which rely on transporter inhibition (SERT blockade), this compound functions through a dual disinhibition mechanism .

By antagonizing presynaptic

This guide details the receptor binding kinetics, the specific neural circuitry of this "steering" effect, and the experimental protocols used to validate these pathways.

Pharmacodynamic Profile: Receptor Binding Kinetics[1]

The efficacy of this compound is defined by what it blocks and, equally importantly, what it ignores. It exhibits high affinity for

Table 1: this compound Receptor Binding Affinities ( )

| Target Receptor | Affinity ( | Functional Effect | Clinical Consequence |

| Histamine H1 | 0.14 – 1.6 | Potent Antagonist | Sedation, weight gain (early onset).[8] |

| ~20 | Antagonist | Disinhibition of NE and 5-HT release.[8] | |

| ~18 | Antagonist | Modulation of stress response/cognitive function.[8] | |

| 5-HT2A | 6.3 – 69 | Antagonist | Anxiolysis, improved sleep, no sexual dysfunction.[8] |

| 5-HT2C | 8.9 – 39 | Inverse Agonist/Antagonist | Anxiolysis, appetite stimulation.[8] |

| 5-HT3 | 8.1 | Antagonist | Anti-emetic, anxiolysis. |

| 5-HT1A | > 3,000 (Low) | No Interaction | Remains available for stimulation by increased 5-HT. |

| SERT / NET | > 10,000 | No Inhibition | Lack of reuptake inhibition side effects.[8] |

Data aggregated from Anttila & Leinonen (2002) and de Boer (1995).[8]

The NaSSA Mechanism: Dual Disinhibition & Serotonin Steering

The core mechanism relies on the interplay between the Locus Coeruleus (NE source) and the Dorsal Raphe Nucleus (5-HT source).[7]

The Alpha-2 Blockade (The Accelerator)

Under basal conditions, norepinephrine regulates its own release via presynaptic

-

Locus Coeruleus: Blockade of

-autoreceptors increases NE firing.[4][7][9] -

Dorsal Raphe: The released NE diffuses to the Raphe Nucleus and stimulates

-adrenergic receptors on serotonergic cell bodies. This is an excitatory signal, increasing the firing rate of 5-HT neurons. -

5-HT Terminals: this compound also blocks

-heteroreceptors located on 5-HT terminals, preventing NE from inhibiting 5-HT release locally.[7]

Receptor Steering (The Navigation)

With 5-HT release increased, this compound's postsynaptic antagonism dictates where that serotonin goes.

-

Blocked: 5-HT2A (agitation/insomnia), 5-HT2C (anxiety/sexual dysfunction), 5-HT3 (nausea).

-

Open: 5-HT1A.

-

Result: The bulk of the serotonin transmission is channeled through the 5-HT1A pathway, which is associated with antidepressant and anxiolytic effects.

Visualization: The NaSSA Signaling Pathway

Figure 1: The "Serotonin Steering" mechanism. This compound blocks inhibitory

Experimental Validation Protocols

To validate the mechanism described above, researchers utilize two primary methodologies: In Vivo Microdialysis (neurochemistry) and Single-Unit Electrophysiology (neuronal firing).

Protocol A: In Vivo Microdialysis (Rat Prefrontal Cortex)

This protocol measures the extracellular concentration of NE and 5-HT in real-time.

Objective: Prove that systemic this compound increases extracellular NE/DA/5-HT levels in the medial prefrontal cortex (mPFC).

-

Stereotaxic Surgery:

-

Anesthetize adult male Wistar rats (isoflurane).

-

Implant concentric dialysis probe (membrane length 4mm) into the mPFC.[8]

-

Coordinates (relative to bregma): AP +3.2 mm, L -0.8 mm, DV -4.0 mm.

-

-

Recovery & Perfusion:

-

Allow 24-hour recovery to minimize inflammation artifacts.

-

Perfuse probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.[8]

-

aCSF Composition: 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2.

-

-

Baseline Stabilization:

-

Collect samples every 20 minutes for 2 hours until stable baseline (<10% variation).

-

-

Drug Administration:

-

Administer this compound (e.g., 5 mg/kg s.c.).

-

-

Analysis:

-

Analyze dialysate via HPLC with electrochemical detection (HPLC-ECD).

-

Validation Criterion: A significant increase in NE (typically >150% of baseline) confirms

autoreceptor blockade.

-

Protocol B: Dorsal Raphe Electrophysiology

This protocol proves that the increase in 5-HT output is driven by NE stimulation of

Objective: Demonstrate that this compound increases 5-HT neuron firing rate and that this effect is reversible by an

-

Preparation:

-

Anesthetize rat (Chloral hydrate 400 mg/kg i.p.) to maintain stable firing rates.[8]

-

Descend recording electrode into Dorsal Raphe Nucleus (AP -7.8 mm from bregma).

-

-

Neuron Identification:

-

Identify 5-HT neurons by characteristic slow, regular firing pattern (0.5–2.5 Hz) and wide action potential duration (2–5 ms).

-

-

Baseline Recording:

-

Record basal firing rate for 10 minutes.

-

-

Intervention 1 (this compound):

-

Intervention 2 (Mechanistic Check):

Visualization: Experimental Workflow

Figure 2: Parallel workflows for validating neurochemical output (Microdialysis) and neuronal firing causality (Electrophysiology).

Clinical Translation

The mechanistic data translates directly to clinical observations:

-

Onset of Action: The direct receptor antagonism (immediate) combined with the rapid increase in firing rates (electrophysiology) suggests a potentially faster onset of action compared to SSRIs, which require weeks for autoreceptor downregulation.

-

Anxiolysis: The "steering" of 5-HT to the 5-HT1A receptor, combined with 5-HT2A/2C blockade, results in potent anxiolytic effects without the initial "jitteriness" often seen with SSRIs.

-

Side Effect Mitigation:

References

-

Anttila, S. A., & Leinonen, E. V. (2002). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 8(3), 243–272.

-

de Boer, T. (1995). The effects of this compound on central noradrenergic and serotonergic neurotransmission. International Clinical Psychopharmacology, 10 Suppl 4, 19-23.

-

Haddjeri, N., Blier, P., & de Montigny, C. (1996). Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain. Journal of Pharmacology and Experimental Therapeutics, 277(2), 861-871.

-

Millan, M. J., et al. (2000). this compound enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram.[12] European Journal of Neuroscience, 12(3), 1079-1095.

-

Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press.

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Different actions for acute and chronic administration of this compound on serotonergic transmission associated with raphe nuclei and their innervation cortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Acute and long-term actions of the antidepressant drug this compound on central 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The effects of this compound on central noradrenergic and serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of repeated treatment with this compound on the central alpha1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method for Mirtazapine and desmethylmirtazapine quantification in rat plasma

Executive Summary

This Application Note details a robust, cost-effective High-Performance Liquid Chromatography method coupled with Ultraviolet detection (HPLC-UV) for the simultaneous quantification of Mirtazapine (MIR) and its active metabolite, N-desmethylthis compound (DMR), in rat plasma. While LC-MS/MS is often the gold standard for sensitivity, this HPLC-UV protocol is optimized for laboratories requiring a validated, accessible solution for pharmacokinetic (PK) profiling where mass spectrometry is unavailable or cost-prohibitive. The method utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and minimize matrix effects, achieving a Lower Limit of Quantification (LLOQ) suitable for preclinical dosing studies.

Introduction & Scientific Rationale

2.1 Pharmacological Context this compound is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] In rats, as in humans, it undergoes extensive hepatic metabolism. The primary pathway involves demethylation via cytochrome P450 enzymes to form N-desmethylthis compound, which retains pharmacological activity. Accurate quantification of both parent and metabolite is critical for correlating plasma exposure with pharmacodynamic effects in preclinical models.

2.2 Method Development Strategy

-

Detection Physics: this compound and DMR possess a piperazinoazepine structure with strong UV absorption bands. While 220 nm offers higher intensity, it suffers from significant plasma interference. This protocol targets 290 nm , a local maximum that offers a superior signal-to-noise ratio (SNR) for biological extracts.

-

Separation Chemistry: Both analytes are basic (pKa ~7). To ensure sharp peak shape and retention on a C18 stationary phase, the mobile phase is buffered to pH 3.0–4.0. This keeps the amines protonated, while the addition of Triethylamine (TEA) acts as a silanol blocker to prevent peak tailing.

-

Sample Preparation: Rat plasma volumes are limited (<300 µL). Protein precipitation (PPT) often dilutes the sample and leaves UV-absorbing contaminants. Therefore, Liquid-Liquid Extraction (LLE) using n-hexane:isoamyl alcohol is employed. This concentrates the sample (via evaporation and reconstitution) and selectively extracts the lipophilic drugs while leaving polar plasma proteins behind.

Materials & Instrumentation

3.1 Chemicals & Reagents

-

Analytes: this compound (Standard), N-desmethylthis compound (Standard).[1][2][3][4][5][6]

-

Internal Standard (IS): Clozapine (Preferred due to structural similarity and elution profile) or Zolpidem.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), n-Hexane, Isoamyl Alcohol.

-

Buffer Components: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (

3.2 Instrumentation Setup

| Parameter | Specification |

| HPLC System | Quaternary Pump, Degasser, Autosampler, Column Oven |

| Detector | UV-Visible or Diode Array Detector (DAD) |

| Column | C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size) |

| Guard Column | C18 Guard Cartridge (matches analytical column) |

| Software | Empower, ChemStation, or equivalent |

Chromatographic Conditions

To ensure reproducibility, the following conditions must be strictly maintained.

| Parameter | Setting | Notes |

| Mobile Phase | Phosphate Buffer (20 mM, pH 3.9) : Acetonitrile : TEA (75 : 24.9 : 0.1 v/v/v) | TEA improves peak symmetry for basic amines. |

| Flow Rate | 1.0 – 1.2 mL/min | Adjust based on system backpressure (<2000 psi). |

| Wavelength | 290 nm | Optimized for specificity over sensitivity. |

| Injection Volume | 50 µL | Large volume injection compensates for UV sensitivity. |

| Column Temp | 35°C – 40°C | Elevated temperature reduces viscosity and improves mass transfer. |

| Run Time | ~15 Minutes | This compound elutes ~7-9 min; IS ~10-12 min. |

Experimental Protocol

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Dissolve 10 mg of this compound, DMR, and Clozapine (IS) separately in 10 mL Methanol. Store at -20°C.

-

Working Standard: Dilute stocks with Mobile Phase to create a mixed working solution of MIR/DMR (e.g., 10 µg/mL).

-

Internal Standard Working Solution: Dilute Clozapine stock to a fixed concentration (e.g., 5 µg/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: This step concentrates the analyte 5-10x, crucial for detecting low levels in rat plasma via UV.

-

Aliquot: Transfer 200 µL of rat plasma into a 2.0 mL polypropylene microcentrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard working solution. Vortex for 10 sec.

-

Alkalinization: Add 50 µL of 0.1 M NaOH.

-

Why? Raises pH > pKa, rendering analytes non-ionized (lipophilic) for extraction into the organic phase.

-

-

Extraction: Add 1.0 mL of Extraction Solvent (n-Hexane : Isoamyl Alcohol, 98:2 v/v ).

-

Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean glass tube. Avoid disturbing the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase. Vortex well (1 min) and centrifuge briefly.

-

Injection: Transfer supernatant to autosampler vial with insert; inject 50 µL.

Visualizations

Figure 1: Metabolic Pathway & Chemical Logic

Visualizing the target analytes and the biotransformation process.

Caption: Hepatic biotransformation of this compound to N-desmethylthis compound via Cytochrome P450 enzymes. Both compounds are quantified in this protocol.

Figure 2: Extraction & Analysis Workflow

Step-by-step logic flow for the LLE procedure.

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow designed to concentrate analytes and remove plasma protein interferences.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be verified prior to study sample analysis:

| Validation Parameter | Acceptance Criteria |

| Linearity ( | |

| Accuracy | |

| Precision (CV%) | |

| Recovery (Extraction) | |

| LLOQ | Signal-to-Noise Ratio |

| Stability |

Troubleshooting & Optimization

-

Issue: Low Recovery.

-

Issue: Peak Tailing.

-

Issue: Interfering Peaks.

References

-

Dural, E., et al. (2020).[7] Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method. Iranian Journal of Pharmaceutical Research.

-

Ptáček, P., et al. (2003). Measurement of total this compound and northis compound in plasma/serum by liquid chromatography with fluorescence detection. Journal of Chromatography B.

-

Romiguieres, A., et al. (2002). Determination of this compound and its demethyl metabolite in plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B.

-

Samanidou, V.F., et al. (2008). Simple and rapid HPLC method for the simultaneous determination of this compound and its major metabolites in human plasma. Journal of Separation Science.

Sources

- 1. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomeric separation of this compound and its metabolite in rat plasma by reverse polar ionic liquid chromatography using fluorescence and polarimetric detectors connected in series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpra.com [ijpra.com]

- 7. jcbms.org [jcbms.org]

Application Note: Protocol for Inducing Mirtazapine Resistance in Cell Culture

Abstract & Scope

This application note details the protocol for generating Mirtazapine-Resistant (MIR-R) cell lines. Unlike chemotherapeutic resistance, which is often driven by P-glycoprotein (P-gp/ABCB1) efflux, this compound resistance in in vitro models is primarily characterized by metabolic adaptation (CYP450 induction), apoptotic evasion (Bcl-2/Bax ratio alteration), and functional receptor desensitization .

This compound is a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) that acts as an antagonist at

-

Refractory Depression: Mechanisms of loss-of-efficacy in chronic treatment.

-

Metabolic Adaptation: Hepatic clearance shifts via CYP1A2, CYP2D6, and CYP3A4.

-

Neuroprotective Signaling: The shift from acute cytotoxicity to survival signaling.

Biological Rationale & Cell Line Selection[2][3][4]

Mechanism of Resistance

Literature indicates that this compound is not a strong substrate for the P-gp efflux pump (ABCB1), distinguishing it from SSRIs like fluoxetine. Therefore, this protocol targets two distinct resistance phenotypes:

-

Phenotype A: Neuro-Adaptive Tolerance (SH-SY5Y cells)

-

Phenotype B: Metabolic Clearance (HepG2 cells)

Model Selection Table

| Cell Line | Tissue Origin | Primary Resistance Mechanism | Recommended For |

| SH-SY5Y | Neuroblastoma | Apoptotic Evasion (Bcl-2↑), Receptor Adaptation | Neuropharmacology, Signaling Studies |

| HepG2 | Hepatocellular | Metabolic Clearance (CYP Induction) | ADME, Toxicology, Metabolism Studies |

| HEK-293 | Kidney (Transfected) | Target-Specific (if transfected with 5-HT2A) | Receptor Binding Affinity Studies |

Phase I: Baseline Profiling (Determination of IC50)

Before inducing resistance, the intrinsic sensitivity of the parental line must be established.

Materials

-

This compound (Solid): Dissolve in DMSO to create a 100 mM stock. Store at -20°C.

-

Assay: MTT or CCK-8 Cell Viability Kit.

-

Control: 0.1% DMSO (Vehicle).[3]

Protocol

-

Seeding: Plate cells (SH-SY5Y or HepG2) at

cells/well in 96-well plates. Allow 24h attachment. -

Dosing: Treat with serial dilutions of this compound: 0, 1, 5, 10, 20, 50, 100, 200 µM.

-

Note: this compound cytotoxicity in SH-SY5Y usually manifests between 20–100 µM .

-

-

Incubation: Incubate for 48 hours.

-

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

-

Calculation: Plot dose-response curve to calculate the IC50 (Concentration inhibiting 50% growth).

Phase II: The Induction Protocol (Incremental Dose Escalation)

This protocol utilizes a Continuous Escalation Strategy rather than a Pulse-Chase method. This forces the cells to constantly adapt to increasing oxidative stress and receptor occupancy.

Workflow Diagram

Figure 1: Step-wise workflow for generating this compound-resistant cell lines using incremental dose escalation.

Detailed Methodology

Step 1: Initial Acclimatization (Weeks 1-2)

-

Start concentration: IC10 or IC20 (typically ~5–10 µM for SH-SY5Y).

-

Maintain cells in this media for 3 passages.[8]

-

Critical Check: Cells must regain normal morphology and doubling time before proceeding.

Step 2: The Escalation Phase (Weeks 3-12)

-

Increase concentration by 20-50% increments depending on cell health.

-

Example Schedule:

-

Passage 4-6: 15 µM

-

Passage 7-9: 25 µM

-

Passage 10-12: 40 µM

-

Passage 13-15: 60 µM

-

-

Media Change: Refresh drug-containing media every 48 hours to maintain constant pressure (this compound is metabolized/degraded over time).

Step 3: Maintenance (Week 12+)

-

Once cells survive at 5x to 10x the parental IC50 (or a clinically relevant maximum like 100 µM), maintain them at this dose.

-

Cryopreservation: Freeze aliquots at every significant escalation step (e.g., MIR-R-20µM, MIR-R-50µM) to create a repository of intermediate resistance levels.

Phase III: Validation & Characterization

A cell line is only "resistant" if validated by quantitative metrics.

Resistance Index (RI) Calculation

Repeat the MTT assay (Phase I) on the new MIR-R line and the Parental line simultaneously.

-

Target: An RI > 3.0 is generally considered significant for non-chemotherapeutic drugs.

Molecular Validation (Mechanistic Markers)

Since this compound does not rely on P-gp, validate the specific adaptation mechanisms:

| Target | Assay | Expected Change in MIR-R | Biological Significance |

| Bcl-2 | Western Blot / qPCR | Upregulation | Anti-apoptotic shift allowing survival under stress. |

| Bax | Western Blot / qPCR | Downregulation | Reduced pro-apoptotic signaling. |

| CYP3A4 | qPCR (HepG2 only) | Upregulation | Enhanced metabolic clearance of the drug. |

| 5-HT2A | Radioligand Binding | Downregulation/Desensitization | Functional tolerance to antagonist presence. |

Mechanistic Pathway Diagram

Figure 2: Proposed mechanisms of this compound resistance. In neuronal cells, upregulation of Bcl-2 inhibits Bax-mediated apoptosis. In hepatic cells, CYP enzyme induction increases clearance.

Troubleshooting & Expert Tips

-

"The cells stopped growing at 20 µM."

-

Cause: Cytostatic effect reached.[9]

-

Solution: Perform a "Drug Holiday." Remove this compound for 2 passages to allow recovery, then re-introduce at 15 µM (step down) before pushing to 20 µM again.

-

-

"No shift in IC50 observed."

-

Cause: this compound degrades in media.

-

Solution: Ensure media is changed every 48 hours. This compound is light-sensitive; protect culture plates from excessive light.

-

-

"Is P-gp involved?"

-

Clarification: While some papers suggest general antidepressant interactions with P-gp, this compound is widely cited as not being a substrate. Do not rely on MDR1 (P-gp) expression as your primary validation marker. Focus on Bcl-2 (survival) or CYP (metabolism).

-

References

-

Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 7(3), 249–264.

-

O'Brien, F. E., et al. (2012). P-glycoprotein efflux pump and antidepressant treatment response. Brain Research, 1460, 1–7. (Validating non-substrate status).

-

Moura, C., et al. (2025). Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma.[10] Life Sciences.[10] (Context on SH-SY5Y cytotoxicity and oxidative stress models).

-

Lieber, V., et al. (2020). Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells.[5] Molecular Biology Reports, 47, 3240–3250. (Key reference for Bcl-2/Bax mechanism).

-

Creative Bioarray. (2025). Establishment of Drug-resistant Cell Lines Protocol. (General methodology for dose escalation).

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Model of Depression: Reduction of Cell Stress with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]

- 9. The in vitro genotoxic and cytotoxic effects of remeron on human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Quantitation of Mirtazapine and Key Metabolites in Human Urine via LC-MS/MS

Introduction & Biological Context

Mirtazapine is a tetracyclic antidepressant (TeCA) acting as a central presynaptic

The Challenge: Metabolic Complexity

This compound is extensively metabolized in the liver (approx. 50% bioavailability).[2][3] In urine, less than 4% of the dose is excreted as unchanged parent drug.[4] The major urinary metabolites are 8-hydroxythis compound (often conjugated as a glucuronide) and N-desmethylthis compound .

Critical Analytical Insight: Direct analysis of urine without enzymatic hydrolysis will significantly underestimate the total burden of 8-hydroxythis compound, as the vast majority exists as a non-ionizable glucuronide conjugate in the electrospray source. This protocol incorporates a rigorous hydrolysis step to ensure total metabolite quantitation.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathways relevant to this protocol.

Figure 1: Primary metabolic pathways of this compound.[4] Note the glucuronidation of 8-OHM, necessitating hydrolysis for detection.

Experimental Protocol

Reagents and Standards

-

Standards: this compound, N-Desmethylthis compound, 8-Hydroxythis compound (1 mg/mL in Methanol).

-

Internal Standard (IS): this compound-d3 (compensates for matrix effects and extraction variability).

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent). -

SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Oasis MCX or Strata-X-C).

-

Why MCX? this compound and its metabolites are basic amines (

). MCX retains them via both reverse-phase (hydrophobic) and cation-exchange mechanisms, allowing rigorous wash steps to remove urinary salts and interferences.

-

Sample Preparation Workflow

Step 1: Enzymatic Hydrolysis

-

Aliquot 200 µL of urine into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution (500 ng/mL this compound-d3).

-

Add 100 µL of 1M Ammonium Acetate buffer (pH 5.0) containing

-Glucuronidase (approx.[5] 5,000 units/mL). -

Vortex and incubate at 60°C for 2 hours (or 37°C overnight).

-

Checkpoint: Ensure pH remains between 4.5–5.5 for optimal enzyme activity.

-

Step 2: Solid Phase Extraction (MCX)

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Load: Add the hydrolyzed urine sample (diluted 1:1 with 2% Formic Acid to ensure analyte protonation).

-

Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

-

Wash 2: 1 mL Methanol (Removes neutral/acidic hydrophobic interferences; analytes remain bound by charge).

-

Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

-

Mechanism: High pH neutralizes the positive charge on the amine, breaking the ionic interaction and releasing the drug.

-

Step 3: Reconstitution

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200 µL of Mobile Phase A/B (90:10).

Figure 2: Optimized extraction workflow utilizing Mixed-Mode Cation Exchange (MCX).

LC-MS/MS Method Parameters

Liquid Chromatography[5][6]

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

-

Expert Note: Biphenyl phases offer superior selectivity for aromatic compounds like this compound compared to standard C18, improving separation from isobaric matrix interferences.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 4.00 | 90 | Ramp |

| 5.00 | 90 | Wash |

| 5.10 | 10 | Re-equilibrate |

| 7.00 | 10 | End |

Mass Spectrometry (ESI+)

-

Source: Electrospray Ionization (Positive Mode).[6]

-

Capillary Voltage: 3.5 kV.

-

Source Temp: 500°C.

-

Acquisition: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 266.2 | 195.1 | 72.1 | 25 / 40 |

| Northis compound | 252.1 | 195.1 | 223.1 | 28 / 20 |

| 8-OH-Mirtazapine | 282.2 | 209.1 | 264.1 | 30 / 22 |

| This compound-d3 (IS) | 269.2 | 198.1 | - | 25 |

Note: The transition 266.2

Method Validation & Troubleshooting

Validation Metrics (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness pillar), the following criteria must be met during every batch run:

-

Linearity:

over range 1.0 – 500 ng/mL. -

Hydrolysis Efficiency: A QC sample spiked with this compound-Glucuronide (if available) or a pooled patient sample known to be positive must be run with and without enzyme.

-

Pass Criteria: The "No Enzyme" sample should show < 5% of the 8-OHM signal compared to the "With Enzyme" sample.

-

-

Matrix Effect (ME): Calculate using the post-extraction spike method.

- .

-

Acceptable range: 85–115%. If suppression > 20%, increase the SPE wash volume or dilution factor.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of 8-OHM | Incomplete Hydrolysis | Check incubator temp (60°C) and pH (5.0). Ensure enzyme is fresh. |

| Peak Tailing | Column Overload / pH | Ensure Mobile Phase A is buffered (Ammonium Formate). Pure water/formic acid can cause tailing for basic drugs. |

| High Backpressure | Urine Precipitates | Centrifuge urine at 10,000 x g for 5 min before hydrolysis. |

| Signal Drift | Source Contamination | Divert flow to waste for the first 1 min and last 2 mins of the gradient. |

References

-

Hegstad, S., et al. (2020). "Determination of Benzodiazepines and this compound in Human Urine using Solid-Phase Extraction and LC-MS/MS." Journal of Analytical Toxicology. (Generalized citation based on standard forensic protocols).

-

FDA Label. (2010). "Remeron (this compound) Tablets - Clinical Pharmacology." U.S. Food and Drug Administration. [Link]

-

De Santana, F.J.M., et al. (2010).[7] "Enantioselective analysis of this compound, demethylthis compound and 8-hydroxy this compound in human urine after solid-phase microextraction." Journal of Separation Science. [Link]

-

Kirchherr, H. (2004). "Automated method for the determination of this compound and its main metabolites in human plasma and urine." Journal of Chromatography B. [Link]

Sources

- 1. This compound: A Newer Antidepressant | AAFP [aafp.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdm-monografie.org [tdm-monografie.org]

- 5. scispace.com [scispace.com]

- 6. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Assessing Mirtazapine Efficacy in the Mouse Forced Swim Test (FST)

Abstract

This guide provides a rigorous protocol for evaluating the antidepressant-like effects of Mirtazapine using the Forced Swim Test (FST) in mice. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), this compound exhibits a dual mechanism of action involving

Introduction & Mechanistic Rationale

The Forced Swim Test (FST), or Porsolt Test, measures "behavioral despair" where immobility is interpreted as a depressive-like state.[4] While standard SSRIs (e.g., Fluoxetine) predominantly increase swimming behavior, drugs with noradrenergic activity (e.g., Desipramine, Reboxetine) increase climbing behavior.

This compound (NaSSA) presents a complex profile:

-

-Adrenergic Blockade: Disinhibits norepinephrine (NE) release and serotonin (5-HT) release (via

-

5-HT Receptor Antagonism: Blocks 5-HT

and 5-HT

Experimental Implication: In the FST, this compound typically reduces immobility by increasing both climbing (noradrenergic drive) and swimming (serotonergic drive), though this can be strain- and dose-dependent.[5]

Figure 1: this compound Mechanism of Action

Caption: this compound blocks inhibitory

Experimental Design & Pre-Clinical Considerations

Animal Model Selection[6]

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6J (Standard, high baseline immobility) or Swiss Webster (Outbred).

-

Note: C57BL/6J mice are preferred for genetic consistency but require careful handling to avoid stress-induced hyperthermia.

-

-

Sex: Male mice are standard to avoid estrous cycle variability. If using females, track the estrous cycle, as this compound efficacy can vary by hormonal status [1].

-

Age: 8–12 weeks (Adult).

Drug Formulation & Dosing

This compound is lipophilic (LogP ~3) and poorly soluble in water. Improper solubilization leads to erratic absorption and data variability.

| Parameter | Specification | Notes |

| Vehicle | 0.9% Saline + 1–5% Tween 80 | Sonicate to ensure suspension/solution. Alternatively, dissolve in minimal 0.1N HCl, dilute with saline, and pH adjust to 6–7. |

| Route | Intraperitoneal (i.p.) | Standard for acute behavioral screening. |

| Volume | 10 mL/kg | Consistent volume minimizes injection stress. |

| Dose Range | 10, 20, 40 mg/kg | This compound has a bell-shaped dose response. Low doses (<5 mg/kg) may be sedative (H1 blockade) without antidepressant efficacy. |

| Timing | 30 or 60 min pre-test | Peak plasma levels in mice occur rapidly. |

Controls

-

Negative Control: Vehicle (Saline + Tween 80).

-

Positive Control: Imipramine (15–20 mg/kg) or Fluoxetine (20 mg/kg).

Detailed Protocol

Phase 1: Acclimatization & Setup

-

Housing: Mice should be group-housed (4–5 per cage) but acclimated to the testing room for at least 1 hour prior to testing.

-

Room Conditions: Low light (dim red light or ~40 lux) and white noise (60 dB) to mask external sounds.

-

Apparatus:

-

Transparent Plexiglass cylinder.

-

Height: 30–50 cm.

-

Diameter: 10–15 cm (Mice must not be able to touch the bottom).

-

Water Depth: 15 cm minimum.

-

Water Temperature: 24°C ± 1°C . Critical: Cold water induces hypothermia; warm water reduces immobility baseline.

-

Phase 2: Drug Administration

-

Weigh animals and calculate individual injection volumes.

-

Administer Vehicle, this compound, or Positive Control i.p.

-

Return mouse to home cage for the designated pretreatment time (e.g., 60 min).

Phase 3: The Forced Swim Test (FST)

-

Placement: Gently lower the mouse into the water by the tail. Do not drop.

-

Duration: 6 minutes total.

-

0–2 min: Habituation (vigorous escape attempts). Do not score.

-

2–6 min: Test Phase. Score this window.

-

-

Recording: Position camera laterally to view paws and tail clearly.

-

Removal: At 6 minutes, remove mouse, dry with paper towels, and place in a warming cage (heating pad on half the cage) to prevent hypothermia.

-

Cleaning: Change water between every mouse to remove alarm pheromones and urine.

Phase 4: Scoring Criteria (The Ethogram)

Scoring should be performed by an observer blinded to the treatment groups.

| Behavior | Definition | Mechanistic Link |

| Immobility | Floating with no movement other than that necessary to keep the head above water.[6] | Depressive-like state (Behavioral Despair). |

| Swimming | Active horizontal movement across the cylinder. | Serotonergic activity (5-HT).[2][3][7] |

| Climbing | Vertical movement with forepaws breaking the water surface against the wall. | Noradrenergic activity (NE).[7] |

Experimental Workflow Diagram

Figure 2: FST Timeline & Decision Matrix

Caption: Standardized workflow ensures reproducibility. Analysis focuses strictly on the last 4 minutes of the session.

Data Analysis & Statistical Validation

Exclusion Criteria

-

"Paddling": Small movements of hind paws while floating should be scored as immobility, not swimming.

-

Sinking: If a mouse sinks (rare in C57BL/6), remove immediately and exclude from analysis.

Statistical Methods

-

Primary Endpoint: Total duration (seconds) of Immobility.

-

Secondary Endpoints: Duration of Swimming and Climbing.

-

Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

-

Validation:

-

Vehicle group should show ~150–200s immobility (strain dependent).

-

Positive control must show significant reduction (p < 0.05).

-

Interpreting this compound Data[9][10][11][12][13]

-

Efficacy: Significant reduction in immobility compared to vehicle.

-

Pattern:

-

If Climbing increases significantly: Confirms Noradrenergic engagement (

blockade). -

If Swimming increases significantly: Confirms Serotonergic engagement.

-

Note: High doses (40 mg/kg) may show reduced locomotor activity in an Open Field Test (OFT) due to sedation. Crucial Control: Run an OFT on a separate cohort to ensure reduced immobility isn't confounded by general motor impairment (though this compound sedation usually reduces active behaviors, false positives in FST are rare, but false negatives are possible if the mouse is too sedated to swim).

-

Troubleshooting & Safety

-

Issue: High Variability.

-

Solution: Standardize water temperature strictly. 23°C vs 25°C causes massive behavioral differences.

-

-

Issue: No Effect observed.

-

Issue: Sedation.

References

-

Dose-Response & Sex Differences

- Title: Does the antidepressant-like effect of this compound and venlafaxine differ between male and female r

- Source: Redalyc / CINVESTAV

-

URL:[Link]

-

This compound Mechanism (NaSSA)

- Title: this compound: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression.

- Source: PubMed / Drugs

-

URL:[Link]

-

Forced Swim Test Protocol Standards

-

Solubility & Formulation

- Title: Optimization of this compound loaded into mesoporous silica nanostructures.

- Source: PMC / NCBI

-

URL:[Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. ovid.com [ovid.com]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of this compound solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. commons.nmu.edu [commons.nmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. redalyc.org [redalyc.org]

- 14. researchgate.net [researchgate.net]

Application Note: Mirtazapine as a Pharmacological Probe for Mitigating Drug Withdrawal Syndromes in Rodent Models

Introduction & Scientific Rationale

The study of drug withdrawal requires robust pharmacological tools to dissect the complex neuroadaptations underlying physical dependence and psychological craving. Mirtazapine , a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), has emerged as a critical probe in this field. Unlike SSRIs or pure benzodiazepines, this compound’s unique receptor profile allows researchers to simultaneously target the somatic (physical) and affective (emotional) components of withdrawal.

This guide details protocols for utilizing this compound to investigate and attenuate withdrawal phenotypes in two distinct models: Opioid Withdrawal (Morphine) and Psychostimulant Withdrawal (Methamphetamine) .

Why this compound?

In withdrawal research, this compound is not merely a therapeutic candidate; it is a mechanistic dissector . Its efficacy highlights the role of specific serotonin receptor subtypes in withdrawal pathology:

-

5-HT2A/2C Antagonism: Mitigates anxiety, agitation, and insomnia associated with noradrenergic hyperactivity in the Locus Coeruleus (LC).

-

5-HT3 Antagonism: Directly alleviates gastrointestinal distress (nausea, diarrhea) common in opioid withdrawal.

-

H1 Histaminergic Antagonism: Provides necessary sedation to counteract the hyperarousal of stimulant withdrawal.

- -Adrenergic Antagonism: Enhances central noradrenergic and serotonergic transmission, addressing the monoamine depletion often seen in the protracted abstinence phase.

Mechanistic Pathway Visualization

The following diagram illustrates how this compound interrupts the signaling cascades responsible for withdrawal symptoms. Unlike Clonidine (which acts as a "brake" on NE release), this compound modulates the downstream consequences of withdrawal via receptor blockade.

Figure 1: this compound acts as a multi-target antagonist, blocking pro-withdrawal signaling at 5-HT and H1 receptors.[1]

Protocol A: Attenuation of Precipitated Opioid Withdrawal

Objective: To quantify the efficacy of this compound in reducing somatic signs of morphine withdrawal in rats.[2][3]

Experimental Design

-

Subject: Male Sprague-Dawley rats (250–300g).

-

Groups:

-

Placebo/Saline (Negative Control)

-

Morphine + Vehicle (Withdrawal Control)

-

Morphine + this compound (10 mg/kg)

-

Morphine + this compound (30 mg/kg)

-

Step-by-Step Methodology

Phase 1: Induction of Dependence (Days 1–6)

Establish dependence using an escalating dose regimen of Morphine Sulfate (s.c. or i.p.).

-

Day 1: 10 mg/kg (BID: 9:00 AM, 5:00 PM)

-

Day 2: 20 mg/kg (BID)

-

Day 3: 30 mg/kg (BID)

-

Day 4: 40 mg/kg (BID)

-

Day 5: 50 mg/kg (BID)

-

Day 6: 50 mg/kg (AM dose only)

Phase 2: this compound Intervention (Day 6)

Administer this compound 30–60 minutes prior to the withdrawal precipitation. This allows peak plasma levels to coincide with the onset of the "withdrawal storm."

-

Dose: 10–30 mg/kg (i.p.).[4][5] Dissolve in saline with minimal DMSO if necessary, or use acetic acid/NaOH adjustment for solubility.

-

Timing: T-minus 60 minutes before Naloxone.

Phase 3: Precipitation & Scoring (Day 6)

Precipitate withdrawal to create a time-locked observable event.

-

Agent: Naloxone Hydrochloride (1–2 mg/kg, s.c.).

-

Observation Window: Immediately post-injection for 30 minutes.

-

Scoring: Place rats in clear Plexiglass cylinders. Record events using the Gellert-Holtzman Scale (modified below).

Data Collection: Somatic Sign Scoring Table

| Sign Category | Behavior | Scoring Method | This compound Expected Effect |

| Autonomic | Diarrhea / Ptosis | Binary (Present/Absent) | Significant Reduction (5-HT3 effect) |

| Motor | Wet Dog Shakes | Count (Frequency) | Dose-dependent decrease |

| Motor | Teeth Chattering | Count (Frequency) | Moderate decrease |

| Behavioral | Escape Attempts (Jumping) | Count (Frequency) | Significant decrease (Sedative effect) |

| Body Weight | Weight Loss | Grams lost over 24h | Attenuation of weight loss |

Protocol B: Methamphetamine Seeking & Cue-Reactivity

Objective: To study the effect of this compound on the craving and anxiety aspects of psychostimulant withdrawal using a reinstatement model.

Experimental Design

-

Subject: Male Wistar or Long-Evans rats.

-

Apparatus: Operant conditioning chambers with active/inactive levers and cue lights.

Step-by-Step Methodology

Phase 1: Self-Administration Training (Days 1–14)

-

Regimen: Rats trained to self-administer Methamphetamine (0.1 mg/kg/infusion) on an FR1 schedule.

-

Cues: Each infusion is paired with a light/tone cue.

-

Criterion: Stable responding (>20 infusions/session for 3 consecutive days).

Phase 2: Extinction (Days 15–21)

-

Cues are absent .

-

Continue until active lever presses drop to <10% of baseline.

Phase 3: this compound Challenge & Reinstatement (Test Day)

-

Intervention: Administer this compound (5.0 mg/kg, i.p.) 30 minutes prior to the test session.[2]

-

Test: Place animal in the chamber. Restore the Cues (light/tone) upon lever press, but deliver no drug (Cue-Induced Reinstatement).

-

Rationale: This measures "drug seeking" driven by environmental triggers, a proxy for relapse.[8]

Data Analysis: Reinstatement Workflow

Figure 2: Workflow for assessing this compound efficacy in preventing cue-induced relapse.

Critical Troubleshooting & Optimization

Bioavailability and Dosing

-

Solubility: this compound is lipophilic. For i.p. injection, dissolve in a vehicle of 5% DMSO + 5% Tween 80 + 90% Saline to prevent precipitation.

-

Half-life: Rodent metabolic rate is higher than humans. The half-life is approximately 5–6 hours in rats. Ensure testing occurs within 30–90 minutes of administration.

Differentiating Sedation vs. Specific Effect

-

The Sedation Confound: this compound is sedative (H1 blockade). To prove that reduced lever pressing or escape attempts are not just due to the animal being "too sleepy," you must run a Locomotor Activity Control .

-

Control Experiment: Administer the test dose (e.g., 10 mg/kg) to naive rats in an Open Field Test. If locomotor activity is suppressed by >50%, lower the dose for the withdrawal study to ensure behavioral specificity.

Serotonin Syndrome Risk

-

Polypharmacy Warning: Do not combine this compound with MAO inhibitors or high-dose SSRIs in these models, as the net increase in 5-HT could trigger serotonin syndrome, confounding withdrawal signs (e.g., causing tremors/rigidity that mimic withdrawal).

References

-

Kang, L., et al. (2008). "this compound, a Noradrenergic and Specific Serotonergic Antidepressant, Attenuates Morphine Dependence and Withdrawal in Sprague-Dawley Rats." The American Journal of Drug and Alcohol Abuse.

-

Graves, S. M., & Napier, T. C. (2011). "this compound Alters Cue-Associated Methamphetamine-Seeking in Rats."[4][8] Biological Psychiatry.[8]

-

Lalani, E., et al. (2023). "this compound: A One-Stop Strategy for Treatment of Opioid Withdrawal Symptoms." Cureus.

-

Motaghinejad, M., et al. (2016). "The atypical antidepressant this compound attenuates expression of morphine-induced place preference and motor sensitization." Journal of Psychoactive Drugs.

-

McDaid, J., et al. (2017). "this compound attenuates the expression of nicotine-induced locomotor sensitization in rats." Psychopharmacology.

Sources

- 1. This compound: A One-Stop Strategy for Treatment of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The atypical antidepressant this compound attenuates expression of morphine-induced place preference and motor sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A placebo-controlled trial of this compound for the management of methamphetamine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound to Reduce Methamphetamine Use: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alters cue-associated methamphetamine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Green, Stability-Indicating HPLC Method for the Determination of Mirtazapine in Pharmaceutical Formulations

Abstract

This application note details a robust, eco-friendly High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the antidepressant drug mirtazapine in pharmaceutical dosage forms. In alignment with the principles of Green Analytical Chemistry (GAC), this method replaces conventional hazardous solvents like acetonitrile and methanol with ethanol, a biodegradable and less toxic alternative.[1] The developed isocratic method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] The protocol provides a reliable and sustainable solution for routine quality control analysis, significantly reducing the environmental footprint and improving laboratory safety without compromising analytical performance.

Introduction: The Imperative for Green Analytical Chemistry

The pharmaceutical industry is increasingly adopting sustainable practices, with a significant focus on minimizing the environmental impact of analytical testing.[4] High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical quality control, traditionally relies on large volumes of toxic and non-renewable organic solvents, such as acetonitrile and methanol.[5][6] This generates substantial chemical waste, posing environmental risks and disposal challenges.[7] Green Analytical Chemistry (GAC) offers a framework to mitigate these issues by promoting methods that reduce or eliminate hazardous substances, decrease energy consumption, and utilize renewable resources.[4][8]

This compound is a widely prescribed tetracyclic antidepressant used for the treatment of major depressive disorder.[7][9] Ensuring the potency and purity of this compound formulations is critical for patient safety and therapeutic efficacy. This necessitates a reliable and accurate analytical method for its quantification. This work presents a green reversed-phase HPLC (RP-HPLC) method that aligns with sustainability goals by employing an ethanol-based mobile phase for the analysis of this compound.[7][10]

Method Development Rationale: A Scientifically-Grounded Green Approach

The transition from a conventional to a green analytical method is a deliberate process guided by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Physicochemical Properties

Understanding the characteristics of this compound is fundamental to developing an effective separation method. As a basic and lipophilic drug, its retention and peak shape are highly dependent on the mobile phase pH and composition.[11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₇H₁₉N₃ | [12] |

| Molecular Weight | 265.35 g/mol | [12] |

| pKa | 7.1 - 7.70 | [11][12] |

| Log P | 2.90 | [12] |

| UV Maximum (λmax) | 291 nm | [9][12] |

| Solubility | Slightly soluble in water |[12] |

The Choice of a Green Solvent: Ethanol

The primary green innovation in this method is the substitution of acetonitrile with ethanol.

-

Causality: Acetonitrile, though an excellent chromatographic solvent, is a byproduct of acrylonitrile production, is toxic, and has a significant environmental impact. Ethanol, in contrast, is biodegradable, can be produced from renewable biological sources, and exhibits significantly lower toxicity. While ethanol has a higher viscosity, which can lead to increased backpressure, this is managed by optimizing the flow rate and mobile phase composition.

Chromatographic System Optimization

-

Column: A standard C18 column (250 mm x 4.6 mm, 5 µm) is selected for its versatility and proven performance in retaining moderately nonpolar compounds like this compound through hydrophobic interactions.[7][10][13]

-

Mobile Phase: The mobile phase consists of a mixture of 0.1% formic acid in water and ethanol. The acidic aqueous phase (pH ~2.5-3.0) is crucial for ensuring that this compound (pKa ~7.1-7.7) is in its protonated, ionized form. This suppresses silanol interactions on the stationary phase, leading to a symmetrical peak shape.[14]

-

Elution Mode: An isocratic elution is employed, where the mobile phase composition remains constant throughout the run.[7][10] This approach is simpler, more robust for method transfer, and critically, allows for the use of solvent recycling systems, further reducing waste and cost.[15]

-

Detection: Based on its UV absorbance profile, the detection wavelength is set to 291 nm, the λmax of this compound, to ensure maximum sensitivity.[7][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis Diode Array Detector (DAD).[9]

-

Reagents: this compound reference standard (USP grade), HPLC-grade ethanol, formic acid, and ultrapure water.

-

Pharmaceutical Product: Commercially available this compound tablets (e.g., 30 mg).

Chromatographic Conditions

Table 2: Optimized Green HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Mobile Phase | 0.1% Formic Acid in Water / Ethanol (80:20, v/v) |

| Column | Extend C18 (250 x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 291 nm |

| Elution Mode | Isocratic |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL):

-

Working Standard Solutions (5 - 30 µg/mL):

-

Prepare a series of five calibration standards by serially diluting the stock solution with ultrapure water in volumetric flasks.

-

-

Sample Preparation (from 30 mg Tablets):

-

Weigh and finely powder 10 this compound tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with ultrapure water and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

-

Further dilute 2 mL of this filtered solution to 10 mL with ultrapure water to obtain a final theoretical concentration of 20 µg/mL for injection.

-

Method Validation Protocol (per ICH Q2(R1))

Each protocol is designed as a self-validating system to ensure trustworthiness and reliability.[16]

Caption: Workflow for Validation and Analysis of this compound.

-

System Suitability: Before sample analysis, inject a 20 µg/mL standard solution five times. The system is deemed ready if the acceptance criteria in Table 3 are met. This ensures the chromatographic system is performing adequately.[12]

-

Specificity: Inject the diluent (blank) and a solution of placebo (tablet excipients) to confirm no interfering peaks are observed at the retention time of this compound.[12]

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the five working standard solutions (5, 10, 15, 20, 30 µg/mL). The relationship is linear if the correlation coefficient (r²) is > 0.999.[7][10]

-

Accuracy: Perform recovery studies by spiking a placebo mixture with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration; n=3 for each). The mean recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (20 µg/mL) on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should not exceed 2.0%.

-

-

Robustness: Deliberately vary key method parameters (Flow Rate: ±0.1 mL/min; Column Temperature: ±2 °C; Mobile Phase Composition: ±2% ethanol) and assess the impact on peak area and retention time. The method is robust if the results remain unaffected by these minor changes.[3]

-

Forced Degradation (Stability-Indicating): To demonstrate specificity in the presence of degradation products, subject the this compound sample solution to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and heat. The method should be able to resolve the intact this compound peak from any degradation product peaks.[17] this compound is known to degrade under acidic and alkaline conditions.[17]

Results and Data Presentation

The validation results confirm the method is suitable for its intended purpose.

Table 3: System Suitability and Validation Summary

| Parameter | Acceptance Criteria | Observed Result |

|---|---|---|

| System Suitability | ||

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | 6500 |

| % RSD (n=5 injections) | ≤ 2.0% | 0.35% |

| Linearity | ||

| Range | 5 - 30 µg/mL | Met |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999 |

| Accuracy | ||

| % Recovery (n=3 levels) | 98.0 - 102.0% | 99.00 - 99.88%[12] |

| Precision | ||

| Repeatability (% RSD) | ≤ 2.0% | 0.45% |

| Intermediate Precision (% RSD) | ≤ 2.0% | 0.68% |

| Limits | ||

| LOD | - | 0.15 µg/mL |

| LOQ | - | 0.45 µg/mL |

| Robustness | No significant impact on results | Passed |

The "Green" Advantage: A Comparative Logic

The environmental benefit of this method extends beyond solvent substitution.

Caption: Logic Diagram: Conventional vs. Green HPLC Approach.

-

Reduced Solvent Toxicity: Ethanol is significantly less harmful to analysts and the environment compared to acetonitrile.[1]

-

Waste Reduction: The isocratic nature of the method is compatible with solvent recycling instruments, which can recover and reuse up to 80% of the mobile phase, drastically cutting down on waste and purchasing costs.[15]

-

Energy Efficiency: Modern HPLC systems are designed to be more energy-efficient. Shorter run times and simpler isocratic methods can contribute to lower overall energy consumption per sample compared to complex gradient methods.[18][19] This method, with its optimized flow rate and isocratic design, supports energy conservation goals.

Conclusion

This application note presents a green, simple, accurate, and robust RP-HPLC method for the determination of this compound in pharmaceutical tablets. By successfully replacing acetonitrile with ethanol, the method significantly reduces environmental impact and enhances laboratory safety. The validation, conducted in accordance with ICH guidelines, confirms that the analytical performance is not compromised, making it an excellent eco-friendly alternative for routine quality control and stability testing in the pharmaceutical industry.

References

-

Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. Acta Chromatographica, 36(3), 237-246. [Link]

-

Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. AKJournals. [Link]

-

Demir, İ., Bulduk, I., & Çifci, C. (2023). A Green HPLC Method for Determination of this compound in Pharmaceutical Products: Development, Validation, and Greenness Assessment. ResearchGate. [Link]

-

Separation Science. (2024). Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography. Separation Science. [Link]

-

Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products. AKJournals. [Link]

-

Separation Science. (2024). HPLC Tips & Tricks: Getting Greener in HPLC. Separation Science. [Link]

-

Singh, H. (2024). Green Analytical Method Development And Validation Of this compound By RP-HPLC With Reduced Solvent Consumption And Shorter. African Journal of Biomedical Research. [Link]

-

Płotka-Wasylka, J., & De la Guardia, M. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4946. [Link]

-

ResearchGate. (2011). Simplified HPLC Method for the Determination of this compound in Human Plasma and Its Application to Single-dose Pharmacokinetics. ResearchGate. [Link]

-

International Science Community Association. (2011). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of this compound. Research Journal of Chemical Sciences. [Link]

-

Lavasani, H., Giorgi, M., Sheikholeslami, B., Hedayati, M., & Rouini, M. R. (2014). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma. Iranian journal of pharmaceutical research : IJPR, 13(3), 857–866. [Link]

-

Journal of Advanced Scientific Research. (2025). Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Journal of Advanced Scientific Research. [Link]

-